molecular formula C24H22N2O3 B2690094 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922055-16-1

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2690094
CAS No.: 922055-16-1
M. Wt: 386.451
InChI Key: VDPNNBVPXWKYID-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a benzoxazepine core fused to a biphenyl carboxamide group. This structure places it within a class of nitrogen- and oxygen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery . The 1,4-benzoxazepine scaffold is a versatile pharmacophore, and its derivatives are frequently investigated for their potential to interact with various biological targets, including kinases and nuclear receptors . Compounds with similar structural motifs, such as fused diazepinones, have been reported to exhibit a range of biological activities, including inhibitory effects on kinases like extracellular signal-regulated kinase 2 (ERK2), ribosomal S6 kinase (RSK), and cyclin-dependent kinases (CDK1/CDK5) . Other analogs have been explored as modulators of nuclear receptors like the retinoid acid receptor-related orphan receptor γT (RORγT), which plays a key role in immune cell differentiation and represents a promising target in immuno-oncology . This molecule is supplied strictly for Research Use Only (RUO) and is intended for use in non-human research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a key intermediate in synthetic chemistry, a building block for the development of novel heterocyclic libraries, or a pharmacological tool for probing biological pathways and validating new drug targets in vitro.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-26-14-15-29-22-13-12-20(16-21(22)24(26)28)25-23(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,2,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNNBVPXWKYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and the subsequent attachment of the biphenyl carboxamide group. Common reagents used in these reactions include ethylamine, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Treatment of Diabetes

One of the primary applications of this compound is in the treatment and prevention of Type 1 and Type 2 diabetes. The compound has been shown to exhibit properties that can help regulate blood sugar levels and improve insulin sensitivity. The patent literature indicates that derivatives of this compound can effectively target pathways involved in glucose metabolism and insulin signaling, thereby offering a novel approach to diabetes management .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide. Studies involving human T-helper 17 cells have demonstrated that benzoxazepine derivatives can suppress the release of interleukin-17 (IL-17), a cytokine involved in inflammatory responses. This suppression suggests a promising role for this compound in treating autoimmune diseases characterized by excessive inflammation .

Cancer Research

The compound's role in cancer therapy is also being explored. Its ability to inhibit receptor interacting protein 1 (RIP1) kinase has been linked to blocking necrotic cell death in certain cancer cell lines. This inhibition could provide a therapeutic avenue for enhancing the efficacy of existing cancer treatments by preventing tumor necrosis and promoting apoptosis .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the benzoxazepine moiety is essential for its interaction with biological targets such as kinases and nuclear receptors. Detailed SAR studies have indicated that modifications to the benzoxazepine ring can significantly affect potency and selectivity against various targets .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and systemic exposure when administered orally. For instance, one study reported an area under the curve (AUC) of 2.2 μg·h/mL and a half-life of approximately 2.9 hours in rat models, indicating its potential for effective dosing regimens in clinical settings .

Table: Summary of Key Experimental Findings

Study ReferenceApplicationKey Findings
Patent EP2247587B1DiabetesEffective in regulating blood sugar levels; potential for Type 1 and Type 2 diabetes treatment
ResearchGate InflammationPotent suppression of IL-17 release in T-helper cells; implications for autoimmune disease treatment
Harris et al. CancerInhibition of RIP1 kinase; potential to enhance cancer therapy by preventing necrotic cell death

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural and functional similarities to other benzoxazepin and carboxamide derivatives allow for comparative analysis:

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound 1,4-Benzoxazepin 4-Ethyl, 5-oxo, [1,1'-biphenyl]-4-carboxamide Likely optimized for lipophilicity and target engagement due to ethyl and biphenyl groups.
N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride 1,4-Benzoxazepin 4-Methylphenyl, acetamide, hydrochloride salt The methylphenyl group may reduce steric hindrance compared to ethyl, while the acetamide (vs. carboxamide) and hydrochloride salt improve solubility.
N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide Sulfonamide (1,1'-Biphenyl)-4-carbonyl, sulfamoylbenzyl Demonstrated carbonic anhydrase inhibition; biphenyl substitution critical for activity.

Key Findings

  • In contrast, the 4-methylphenyl substituent in the analogue may favor π-π stacking interactions with aromatic residues in enzyme binding pockets .
  • Carboxamide vs. Acetamide :

    • The target’s biphenyl carboxamide provides a rigid, planar structure that may improve binding to flat hydrophobic pockets (e.g., enzyme active sites), whereas the acetamide in the hydrochloride salt analogue introduces conformational flexibility and polarity, enhancing aqueous solubility .
  • Biphenyl Moiety :

    • Both the target compound and the sulfonamide-based carbonic anhydrase inhibitor () retain the (1,1'-biphenyl)-4-carbonyl group, suggesting its importance in hydrophobic interactions. Substitution with naphthyl or diphenylmethane in other analogues reduced activity, underscoring the biphenyl’s optimal balance of size and rigidity .

Pharmacokinetic and Solubility Considerations

  • The hydrochloride salt in the methylphenyl benzoxazepin analogue () likely improves solubility and bioavailability compared to the free base form of the target compound .
  • The ethyl group in the target compound may confer higher metabolic clearance due to increased cytochrome P450 interactions, whereas the methylphenyl group could prolong half-life .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 304.36 g/mol
  • CAS Number : 922055-13-8

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in inflammatory pathways. For instance, a related series of benzoxazepinones have been identified as potent inhibitors of receptor-interacting protein 1 (RIP1) kinase, which plays a crucial role in mediating inflammation and cell survival pathways .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of benzoxazepine derivatives. The inhibition of RIP1 kinase by similar compounds has demonstrated a reduction in pro-inflammatory cytokine production and cell death in various models of inflammation .

Anticancer Activity

The compound's structural analogs have shown promise in cancer research. For example, RIP1 kinase inhibitors derived from benzoxazepinones have been reported to sensitize cancer cells to apoptosis and inhibit tumor growth in preclinical models . These findings suggest that this compound may also exhibit similar anticancer properties.

Pharmacokinetics

Pharmacokinetic studies on structurally related compounds indicate moderate bioavailability and favorable distribution characteristics. The metabolism of these compounds often results in active metabolites that retain biological activity. For instance, the pharmacokinetics of TAK-475 (a related compound) showed low bioavailability but significant accumulation in liver tissues .

Case Studies

Study 1: Inhibition of RIP1 Kinase
A study conducted by GlaxoSmithKline identified several benzoxazepinone derivatives as potent RIP1 kinase inhibitors. These compounds were tested in vitro and demonstrated high selectivity for RIP1 over other kinases. The study concluded that these inhibitors could be developed into therapeutic agents for treating inflammatory diseases and certain cancers .

Study 2: Anti-inflammatory Activity
In an experimental model of colitis, a benzoxazepine derivative significantly reduced inflammation markers and improved histological scores compared to controls. This suggests the potential application of this compound in inflammatory bowel disease treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerSensitization of cancer cells to apoptosis
Kinase InhibitionSelective inhibition of RIP1 kinase

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